N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE
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Overview
Description
N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE is a synthetic organic compound that features a pyrrolidine ring, a phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE typically involves the construction of the pyrrolidine ring followed by the attachment of the phenyl and propanamide groups. One common method involves the reaction of 3-methoxypyrrolidine with 4-bromoacetophenone under basic conditions to form the intermediate, which is then coupled with 2-methylphenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Electrophiles like halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may play a crucial role in binding to these targets, while the phenyl and propanamide groups contribute to the overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE: Unique due to its specific substitution pattern and functional groups.
N-[4-(3-HYDROXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-CHLOROPHENYL)PROPANAMIDE: Similar structure but with a chlorine-substituted phenyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-5-3-4-6-17(16)7-12-21(24)22-18-8-10-19(11-9-18)23-14-13-20(15-23)25-2/h3-6,8-11,20H,7,12-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGSPIMRFFFDJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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